Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate
CAS No.: 15389-73-8
Cat. No.: VC21039325
Molecular Formula: C36H21Cl2FeN9O14
Molecular Weight: 930.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15389-73-8 |
---|---|
Molecular Formula | C36H21Cl2FeN9O14 |
Molecular Weight | 930.4 g/mol |
IUPAC Name | iron(2+);5-nitro-1,10-phenanthroline;diperchlorate |
Standard InChI | InChI=1S/3C12H7N3O2.2ClHO4.Fe/c3*16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12;2*2-1(3,4)5;/h3*1-7H;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
Standard InChI Key | LIMQGDXKAXYQOJ-UHFFFAOYSA-L |
SMILES | C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] |
Canonical SMILES | C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] |
Introduction
Chemical Identity and Structure
Chemical Identity
Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate is a coordination compound where iron exists in the +2 oxidation state. The compound has a distinct chemical identity characterized by specific identifiers as shown in Table 1.
Table 1: Chemical Identifiers of Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate
Parameter | Value |
---|---|
CAS Number | 15389-73-8 |
Molecular Formula | C36H21Cl2FeN9O14 |
Molecular Weight | 930.4 g/mol |
IUPAC Name | iron(2+);5-nitro-1,10-phenanthroline;diperchlorate |
InChI | InChI=1S/3C12H7N3O2.2ClHO4.Fe/c316-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12;22-1(3,4)5;/h31-7H;2(H,2,3,4,5);/q;;;;;+2/p-2 |
InChIKey | LIMQGDXKAXYQOJ-UHFFFAOYSA-L |
The compound features three 5-nitro-1,10-phenanthroline ligands coordinated to the central iron(II) ion via the nitrogen atoms (designated as N1 and N10), creating a chelate structure. The designation "kappa" (κ) in the chemical name indicates the specific atoms through which the ligand coordinates to the metal center. The complex carries a +2 charge, which is balanced by two perchlorate (ClO4-) counter-ions.
Structural Characteristics
The structure of Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate consists of an octahedral coordination geometry around the central iron(II) ion. Each 5-nitro-1,10-phenanthroline ligand coordinates to the iron through two nitrogen atoms, creating a rigid, three-dimensional structure. The nitro groups at the 5-position of each phenanthroline ring extend outward from the coordination sphere and significantly influence the electronic properties of the complex.
The three phenanthroline ligands arrange themselves to minimize steric hindrance while maintaining optimal orbital overlap with the iron center. This arrangement results in a chiral complex with D3 symmetry, capable of existing as Δ and Λ enantiomers. The perchlorate counter-ions remain uncoordinated and stabilize the complex through electrostatic interactions.
Physical and Chemical Properties
Physical Properties
The physical properties of Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate distinguish it from other coordination compounds and contribute to its applications in various fields. These properties are summarized in Table 2.
Table 2: Physical Properties of Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate
Property | Value |
---|---|
Appearance | Crystalline solid |
Molecular Weight | 930.4 g/mol |
Solubility | Soluble in polar solvents like water and alcohols |
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
The presence of nitro groups in the phenanthroline ligands increases the compound's polarity compared to the non-nitro analogue (tris(1,10-phenanthroline)iron(II) perchlorate) . This enhanced polarity affects its solubility profile and interactions with various solvent systems.
Synthesis and Preparation
Synthetic Routes
The synthesis of Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate typically involves the coordination of 5-nitro-1,10-phenanthroline ligands to an iron(II) salt in the presence of perchloric acid. The general synthetic procedure includes the following steps:
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Dissolution of iron(II) perchlorate in a suitable solvent, typically water or a water-alcohol mixture.
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Addition of 5-nitro-1,10-phenanthroline to the solution, typically in a 3:1 molar ratio (ligand:metal).
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Stirring the mixture at elevated temperature to facilitate coordination.
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Isolation of the product through crystallization or precipitation techniques.
The reaction can be represented by the following equation:
Fe(ClO4)2 + 3 C12H7N3O2 → Fe(C12H7N3O2)32
Where C12H7N3O2 represents the 5-nitro-1,10-phenanthroline ligand.
Purification Techniques
After synthesis, the compound typically requires purification to remove unreacted starting materials and potential byproducts. Common purification methods include:
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Recrystallization: Using appropriate solvent systems to obtain pure crystals of the complex.
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Column Chromatography: Employing suitable stationary and mobile phases to separate the target compound from impurities.
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Washing Procedures: Sequential washing with specific solvents to remove soluble impurities while retaining the desired product.
The choice of purification technique depends on the specific impurities present and the desired purity level for the intended application. Characterization techniques such as elemental analysis, spectroscopy, and X-ray crystallography are often employed to confirm the purity and structure of the final product.
Applications
Analytical Chemistry
Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate has significant applications in analytical chemistry, primarily due to its redox properties and spectroscopic characteristics:
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Redox Indicator: Similar to other iron-phenanthroline complexes, it serves as an oxidation-reduction indicator in various analytical procedures. The nitro groups modify the redox potential, allowing for applications under different conditions than the unsubstituted analogue .
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Spectrophotometric Analysis: The compound's distinct absorption spectrum makes it useful for spectrophotometric determination of various analytes, particularly those that can affect the iron(II)/iron(III) equilibrium .
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Electrochemical Sensors: The complex has potential applications in electrochemical sensing devices, where its redox properties can be harnessed for detecting specific analytes.
The electron-withdrawing nitro groups on the phenanthroline ligands alter the compound's redox potential compared to tris(1,10-phenanthroline)iron(II) perchlorate, enabling applications under different conditions or for different analytes .
Materials Science
In materials science, Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate finds applications based on its structural, electronic, and optical properties:
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Functional Materials: The compound can be incorporated into various matrices to create materials with specific properties, such as electrochromic materials that change color upon redox reactions.
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Molecular Electronics: The complex's electronic properties make it potentially useful in molecular electronic devices and circuits.
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Photophysical Applications: The interaction between the iron center and the nitro-phenanthroline ligands results in unique photophysical properties that can be exploited in light-harvesting or photosensitive materials.
The rigidity of the complex's structure, combined with its electrochemical properties, makes it valuable for these materials science applications, where stable and predictable behavior is essential.
Biological Applications
The biological applications of Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate stem from its interaction with biological systems, particularly nucleic acids:
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DNA Interactions: Similar to other phenanthroline-based complexes, it can interact with DNA through intercalation between base pairs, potentially disrupting DNA function. The nitro groups may modify this interaction compared to unsubstituted analogues .
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Biological Imaging: The compound's spectroscopic properties may be utilized for biological imaging applications, though this would require careful consideration of its biocompatibility .
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Antimicrobial Activity: Some metal-phenanthroline complexes exhibit antimicrobial activities, and the nitro-substituted version may show similar or modified effects .
While the perchlorate compound itself is primarily used for research purposes due to potential toxicity concerns, modified versions or alternative counter-ions might be developed for specific biological applications .
Research Findings
Kinetic Studies
Research on compounds related to Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate has provided valuable insights into their behavior in solution. Particularly noteworthy are kinetic studies on the aquation of tris(5-nitro-1,10-phenanthroline)iron(II) in mixed solvent systems.
A study published in the Journal of the Chemical Society examined the kinetics of aquation of [Fe(5NO2-phen)3]2+ in acetone-water and t-butyl alcohol-water mixtures . This research reported rate constants and derived thermodynamic activation parameters for these reactions. The data were analyzed to obtain kinetic activation parameters under endostatic conditions, where the ratio of activities of the two solvent components remains constant .
The research revealed that the solvent dependence of the activation Gibbs function calculated under endostatic conditions (ΔGα‡) reflected changes in solvent structure more markedly than the conventional activation parameter (ΔG‡) calculated directly from the rate constant using transition-state theory . This trend had been previously observed for the hydrolysis of 2-chloro-2-methylpropane, indicating similar dissociative mechanisms for both reactions .
Extraction Studies
Studies on related compounds have also explored their behavior in solvent extraction processes. Research on tris(1,10-phenanthroline)iron(II) perchlorate, the unsubstituted analogue, investigated its extraction into nitrobenzene .
This study determined that approximately 14 ± 4 water molecules are associated with the tris(1,10-phenanthroline)iron(II) perchlorate ion association chelate when extracted into nitrobenzene . While this research focused on the unsubstituted complex rather than the nitro-substituted version, it provides insight into the hydration behavior of these types of complexes during solvent extraction processes.
The extraction behavior is relevant to understanding how these complexes interact with different solvent systems and potentially for developing separation or purification methods for the nitro-substituted complex .
Comparative Analysis with Related Compounds
Comparison with Non-Nitrated Analogue
Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate differs significantly from its non-nitrated counterpart, tris(1,10-phenanthroline)iron(II) perchlorate, in several aspects:
Table 3: Comparison between Nitrated and Non-Nitrated Iron-Phenanthroline Perchlorate Complexes
Property | Nitrated Complex | Non-Nitrated Complex |
---|---|---|
Molecular Formula | C36H21Cl2FeN9O14 | C36H24Cl2FeN6O8 |
Molecular Weight | 930.4 g/mol | 795.367 g/mol |
Electronic Properties | Electron-withdrawing nitro groups modify ligand electronics | Less polarized ligand system |
Redox Potential | Lower due to electron-withdrawing nitro groups | Higher compared to nitrated version |
Spectroscopic Profile | Modified by nitro substituents | Characteristic of unsubstituted phenanthroline |
Applications | Modified analytical applications; potentially different DNA interactions | Well-established as redox indicator; DNA intercalator |
The presence of nitro groups on the phenanthroline ligands creates significant electronic differences between the two complexes, affecting their chemical behavior and applications .
Comparison with Sulfate Analogue
Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, sulfate represents another important related compound, differing only in the counter-ion:
Table 4: Comparison between Perchlorate and Sulfate Salts of Iron(II) Tris(5-nitro-1,10-phenanthroline)
Property | Perchlorate Salt | Sulfate Salt |
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CAS Number | 15389-73-8 | 23700-19-8 |
Molecular Formula | C36H21Cl2FeN9O14 | C36H21FeN9O10S |
Molecular Weight | 930.4 g/mol | 827.5 g/mol |
Counter-ion | ClO4- (perchlorate) | SO4²- (sulfate) |
Safety Concerns | Higher oxidation hazard due to perchlorate | Lower oxidation hazard |
Solubility | Similar in polar solvents | Similar in polar solvents |
The primary difference lies in the counter-ion, which affects the safety profile and potentially the solubility and crystallization behavior of the complex. The sulfate salt is generally considered less hazardous from an oxidation perspective compared to the perchlorate salt .
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